Scientific Field: Plant Biochemistry
Summary of Application: Fenarimol, a pyrimidine-type fungicide, has been found to exhibit potent inhibitory activity against Brassinosteroid (BR) biosynthesis.
Methods of Application: Fenarimol was applied to Arabidopsis seedlings grown in the dark.
Results: Fenarimol induced dwarfism and the open cotyledon phenotype of Arabidopsis seedlings in the dark.
Scientific Field: Plant Physiology
Methods of Application: Fenarimol was applied to winter wheat (Triticum aestivum L.) as a model plant.
Fenarimol is a systemic fungicide belonging to the pyrimidine class, primarily used to control various fungal diseases, including powdery mildew, rusts, and blackspot on a variety of crops and ornamental plants. Its chemical structure is characterized by the formula and it is known for its ability to inhibit the biosynthesis of crucial steroid molecules in fungi by blocking the enzyme cytochrome P450 51 (CYP51) . Fenarimol was developed by Eli Lilly and Company in the early 1970s and is marketed under various trade names, including Bloc, Rimidin, and Rubigan .
In biological systems, fenarimol inhibits the conversion of campestanol to teasterone in brassinosteroid biosynthesis, affecting plant growth and development. This inhibition leads to phenotypic changes such as reduced stem elongation in plants like Arabidopsis thaliana .
Fenarimol exhibits notable biological activities beyond its fungicidal properties. It has been shown to induce dwarfism in Arabidopsis seedlings by interfering with brassinosteroid biosynthesis . Additionally, studies indicate that fenarimol can induce cytochrome P450-2B1 isoforms in mammalian systems, suggesting a potential for genotoxic effects under certain conditions .
While fenarimol has been characterized as weakly genotoxic, it has demonstrated a capacity to induce DNA damage in both plant and animal cells when administered at specific concentrations .
The synthesis of fenarimol is achieved through a two-step process:
This method allows for the efficient production of fenarimol with high purity.
Fenarimol is primarily utilized as a fungicide in agriculture. Its applications include:
Additionally, fenarimol derivatives are being investigated for potential therapeutic applications against eumycetoma .
Fenarimol has been studied for its interactions with various biochemical pathways. Notably:
These interactions highlight the importance of understanding fenarimol's biochemical profile for both agricultural and health-related contexts.
Fenarimol shares similarities with several other fungicides that also target fungal biosynthesis pathways. Here are some comparable compounds:
| Compound Name | Chemical Structure | Mechanism of Action |
|---|---|---|
| Prochloraz | C₁₄H₁₄ClN₃O | Inhibits ergosterol biosynthesis via CYP51 blockade |
| Imazalil | C₁₄H₁₈ClN₃O | Inhibits fungal growth by disrupting cell membrane integrity |
| Tebuconazole | C₁₄H₁₈ClN₃O | Inhibits sterol biosynthesis affecting membrane function |
| Azoxystrobin | C₁₈H₁₈N₂O₅ | Disrupts mitochondrial respiration in fungi |
Uniqueness of Fenarimol: While many fungicides target similar pathways (like ergosterol synthesis), fenarimol's specific action on brassinosteroid biosynthesis sets it apart. This unique mechanism may provide advantages in managing resistance among fungal populations while also influencing plant growth responses.
Fenarimol represents a pyrimidine-containing fungicidal compound with a complex nomenclature system reflecting its structural characteristics and commercial applications. The International Union of Pure and Applied Chemistry designation for this compound is (±)-2,4′-dichloro-α-(pyrimidin-5-yl)benzhydryl alcohol [1]. The Chemical Abstracts Service provides an alternative systematic name: (±)-α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol [1]. These systematic names explicitly indicate the racemic nature of the commercial compound through the (±) prefix, acknowledging the presence of both enantiomeric forms in equal proportions.
The compound bears the Chemical Abstracts Service registry number 60168-88-9, which serves as its unique chemical identifier in regulatory and scientific databases [2] [1]. The Collaborative International Pesticides Analytical Council has assigned number 380 to this substance [1]. During its developmental phase, the compound was designated with the research code EL-222 [1], reflecting its origins within the Eli Lilly and Company research program.
Commercial formulations of fenarimol are marketed under several trade names, including Bloc, Rimidin, and Rubigan [3] [4] [5]. Additional commercial designations include Rubigan-4 and Rubigan 12 RC, which represent specific formulation variants [4]. These trade names have become widely recognized in agricultural and horticultural applications, though the underlying chemical entity remains consistent across all commercial preparations.
Alternative systematic designations found in scientific literature include alpha-(2-chlorophenyl)-alpha-(4-chlorophenyl)-5-pyrimidinemethanol and (2-chlorophenyl)(4-chlorophenyl)(pyrimidin-5-yl)methanol [4] [5]. The compound is also referenced as rac-fenarimol in contexts where the racemic nature requires explicit emphasis [5]. Additional research identifiers include Compound 57322 and the ChEBI identifier CHEBI:4998 [5].
Table 1.1: Systematic Nomenclature and Identifiers
| Designation Type | Value | Reference |
|---|---|---|
| IUPAC Name | (±)-2,4′-dichloro-α-(pyrimidin-5-yl)benzhydryl alcohol | [1] |
| Chemical Abstracts Name | (±)-α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol | [1] |
| CAS Registry Number | 60168-88-9 | [2] [1] |
| CIPAC Number | 380 | [1] |
| Development Code | EL-222 | [1] |
| ChEBI Identifier | CHEBI:4998 | [5] |
Fenarimol presents a molecular formula of C₁₇H₁₂Cl₂N₂O with a molecular weight of 331.20 grams per mole [2] [1] [6]. The compound features a central carbon atom bonding to three distinct aromatic systems: a 2-chlorophenyl ring, a 4-chlorophenyl ring, and a pyrimidin-5-yl moiety. This tertiary alcohol structure creates the chiral center that defines the stereochemical properties of the molecule.
While specific crystallographic parameters for fenarimol were not extensively documented in the available literature, studies on related compounds with similar structural motifs provide insight into expected molecular geometry. The compound exhibits characteristics typical of substituted benzhydryl alcohols, with the central carbon-oxygen bond forming a tertiary alcohol functionality [7].
Research on fenarimol analogues has employed X-ray diffraction analysis to determine absolute configurations of individual enantiomers [8]. These studies have established that the compound's absolute configuration can be unambiguously determined through crystallographic methods, providing definitive structural information for each enantiomeric form. The crystallographic analysis of related compounds suggests that fenarimol likely adopts conformations that minimize steric interactions between the bulky aromatic substituents while maintaining optimal π-π stacking interactions where geometrically favorable.
Table 1.2: Molecular Structure Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₂Cl₂N₂O | [2] [1] |
| Molecular Weight | 331.20 g·mol⁻¹ | [2] [1] [6] |
| Central Functionality | Tertiary alcohol | [3] [7] |
| Aromatic Systems | Three (2-chlorophenyl, 4-chlorophenyl, pyrimidin-5-yl) | [2] [1] |
Fenarimol possesses a single chiral center located at the central carbon atom, which bonds to four different substituents: a hydroxyl group, a 2-chlorophenyl ring, a 4-chlorophenyl ring, and a pyrimidin-5-yl group [5]. This asymmetric carbon center gives rise to two enantiomeric forms designated as (R)-fenarimol and (S)-fenarimol according to the Cahn-Ingold-Prelog nomenclature system.
Commercial preparations of fenarimol consist of racemic mixtures containing equimolar quantities of both enantiomers [5]. The notation (±)-fenarimol or rac-fenarimol explicitly indicates this racemic composition in systematic nomenclature. Individual enantiomers exhibit identical physical and chemical properties except for their interaction with plane-polarized light, where they rotate the plane of polarization by equal magnitudes but in opposite directions [9] [10] [11].
The stereochemical configuration significantly influences the biological activity of each enantiomer, as observed in many chiral pharmaceutical and agricultural compounds. Studies on fenarimol analogues have demonstrated that the absolute configuration of the chiral center affects the compound's interaction with biological targets [8]. The (R) and (S) designations refer to the spatial arrangement of substituents around the chiral carbon, determined by applying priority rules based on atomic numbers and following the direction of decreasing priority.
The racemic nature of commercial fenarimol reflects the synthetic methodology employed in its preparation, which typically produces equal amounts of both enantiomers [3]. Methods for resolving racemic mixtures into individual enantiomers exist but are not commonly applied in commercial production due to economic considerations and the fact that both enantiomers often contribute to the desired biological activity.
Table 1.3: Stereochemical Properties
| Property | Value | Reference |
|---|---|---|
| Number of Chiral Centers | 1 | [5] |
| Commercial Form | Racemic mixture (±) | [5] |
| Enantiomeric Forms | (R)-fenarimol, (S)-fenarimol | [5] |
| Optical Activity | Individual enantiomers are optically active | [9] [10] |
| Absolute Configuration | Determinable by X-ray crystallography | [8] |
Fenarimol demonstrates notable thermal stability characteristics that influence its handling, storage, and application properties. The compound exhibits a well-defined melting point range of 117-119°C, indicating relatively high crystalline stability under normal storage conditions [3] [6] [7] [12]. This melting point reflects the strength of intermolecular interactions in the solid state, including hydrogen bonding involving the hydroxyl group and π-π stacking between aromatic rings.
Thermal decomposition studies reveal that fenarimol begins to decompose at approximately 240°C, though alternative measurements suggest decomposition occurring around 502.6±45.0°C at 760 mmHg [13] [7]. This variation likely reflects different experimental conditions and definitions of decomposition onset. The compound's thermal stability has been systematically evaluated under various temperature conditions, demonstrating clear temperature-dependent degradation patterns.
Detailed thermal stability investigations show that fenarimol maintains excellent stability at 25°C with minimal degradation over extended periods [14] [15]. At elevated temperatures of 35°C, the compound exhibits slight degradation with approximately 3.02% loss observed after one hour of exposure [14] [15]. More significant degradation occurs at 45°C, where 3.57% loss is observed within the first hour, and the degradation rate increases substantially at 54°C with a calculated half-life of 28.4 days [14] [15].
The temperature dependence of fenarimol's stability follows expected thermodynamic principles, with degradation rates increasing exponentially with temperature. These thermal characteristics are crucial for determining appropriate storage conditions and processing parameters in commercial applications. The compound's relatively high thermal stability contributes to its effectiveness as an agricultural chemical, as it can withstand normal environmental temperature fluctuations without significant decomposition.
Table 1.4: Thermal Stability Parameters
| Temperature (°C) | Stability Profile | Degradation Rate | Reference |
|---|---|---|---|
| 25 | Very stable | Minimal degradation | [14] [15] |
| 35 | Stable | 3.02% loss in 1 hour | [14] [15] |
| 45 | Moderate degradation | 3.57% loss in 1 hour | [14] [15] |
| 54 | Significant degradation | Half-life: 28.4 days | [14] [15] |
| 117-119 | Melting point | Phase transition | [3] [6] [7] [12] |
| 240 | Decomposition onset | Thermal decomposition | [7] |
Fenarimol exhibits limited aqueous solubility with values ranging from 13.7 to 14.6 mg/L at 25°C, depending on solution pH [6] [16] [17]. The water solubility shows minimal pH dependence, with values of 14.6 mg/L at pH 3, 13.7 mg/L at pH 7, and 13.8 mg/L at pH 10 [6] [17]. This pH independence reflects the weak ionizable character of the compound under environmentally relevant pH conditions.
The compound demonstrates significantly enhanced solubility in organic solvents compared to water, reflecting its lipophilic character. Particularly high solubility is observed in chloroform and cyclohexanone (>500 mg/L), followed by acetone, ethyl cellosolve, and methyl cellosolve (>250 mg/L) [17]. Moderate solubility occurs in benzene and methanol (100-125 mg/L), while lower solubility is found in acetonitrile, heavy aromatic naphtha, and xylene (40-45 mg/L) [17]. The lowest solubility among tested solvents occurs in hexane (1.1 mg/L) [17].
The octanol-water partition coefficient (log Kow) of 3.69 indicates significant lipophilicity and tendency to partition into organic phases [17]. This value suggests favorable bioaccumulation potential and effectiveness in penetrating lipid-containing biological membranes. The partition coefficient correlates well with the observed solubility patterns, confirming the compound's preference for organic environments over aqueous systems.
The compound's pKa value of 2.58 indicates weak acidity, consistent with the tertiary alcohol functionality [6]. This low pKa value means that fenarimol remains predominantly in its neutral form under most environmental pH conditions, explaining the minimal pH dependence of its aqueous solubility.
Vapor pressure measurements indicate low volatility with values of 6.5 × 10⁻⁵ Pa at 25°C [1] [6] [7]. This low vapor pressure contributes to the compound's persistence in environmental applications and reduces the risk of volatilization losses during storage and application.
Table 1.5: Solubility and Partition Properties
| Property | Value | Reference |
|---|---|---|
| Water Solubility (pH 7, 25°C) | 13.7 mg/L | [6] [16] [17] |
| Water Solubility (pH 3, 25°C) | 14.6 mg/L | [6] [17] |
| Water Solubility (pH 10, 25°C) | 13.8 mg/L | [6] [17] |
| log Kow | 3.69 | [17] |
| pKa | 2.58 | [6] |
| Vapor Pressure (25°C) | 6.5 × 10⁻⁵ Pa | [1] [6] [7] |
Table 1.6: Organic Solvent Solubility (25°C)
| Solvent | Solubility (mg/L) | Solubility Category | Reference |
|---|---|---|---|
| Chloroform | >500 | Very high | [17] |
| Cyclohexanone | >500 | Very high | [17] |
| Acetone | >250 | High | [17] |
| Ethyl cellosolve | >250 | High | [17] |
| Methyl cellosolve | >250 | High | [17] |
| Benzene | 100-125 | Moderate | [17] |
| Methanol | 100-125 | Moderate | [17] |
| Acetonitrile | 40-45 | Low | [17] |
| Heavy aromatic naphtha | 40-45 | Low | [17] |
| Xylene | 40-45 | Low | [17] |
| Hexane | 1.1 | Very low | [17] |
Classical Organolithium Synthesis Route
The industrial production of fenarimol primarily relies on the well-established organolithium synthetic pathway [1] [2] [3]. This method involves the reaction of 2,4'-dichlorobenzophenone with pyrimidin-5-yllithium, which is generated through a bromine-lithium exchange reaction. The process requires stringent anhydrous conditions and an inert atmosphere to prevent moisture-induced side reactions [3].
The reaction proceeds through nucleophilic addition of the organolithium reagent to the carbonyl carbon of the benzophenone, forming a tertiary alcohol. This synthetic route has been favored in industrial settings due to its predictable yield and scalability [1]. The key advantages include high atom economy and the ability to produce fenarimol with consistent purity levels that meet technical grade specifications of 95-101% [4] [5].
Grignard Reaction Alternative
An alternative industrial approach utilizes Grignard chemistry, employing 2-bromo-1-chlorobenzene as a starting material [6]. This method involves the formation of a Grignard reagent with magnesium in tetrahydrofuran, followed by reaction with (4-chlorophenyl)(pyrimidin-5-yl)methanone at controlled temperatures around 20°C with zinc(II) chloride as a catalyst [6].
This route offers several industrial advantages, including improved scalability and potentially lower production costs. The use of tetrahydrofuran as a solvent facilitates better control over reaction kinetics and allows for more efficient heat management during the exothermic Grignard formation [6].
Manufacturing Quality Specifications
Industrial fenarimol production must meet stringent quality standards. Technical material typically maintains purity levels of ≥97% with certified limits ranging from 95-101% to accommodate assay and production variability [4] [5]. The impurity profile is carefully controlled, with individual impurities limited to <0.5% and total impurities (excluding specified dichloroisomers) not exceeding 3% [4] [5].
| Manufacturing Parameter | Specification | Control Method |
|---|---|---|
| Active ingredient purity | ≥97.0% (95-101% certified limits) | High performance liquid chromatography |
| Individual impurities | <0.5% each | Gradient HPLC with UV detection |
| Dichloroisomer impurities | Total maximum 3% | Specialized chromatographic analysis |
| Water content | ≤0.5% | Karl Fischer titration |
| Crystalline form | Consistent structure | X-ray powder diffraction |
Process Optimization and Scale-Up Considerations
Industrial manufacturing requires careful attention to process parameters that affect product quality and yield. Temperature control is critical, as the organolithium reagents are highly reactive and temperature-sensitive [3]. The reaction typically proceeds at low temperatures (often below -78°C) to maintain selectivity and prevent degradation [2].
Solvent management represents another crucial aspect of industrial production. The anhydrous tetrahydrofuran used in the process must be carefully dried and stored under inert conditions to prevent water contamination, which can lead to reduced yields and increased impurity formation [6].
Solvent Selection and Environmental Impact Reduction
The implementation of green chemistry principles in fenarimol production focuses primarily on solvent selection and waste minimization [7] [8] [9]. Traditional synthesis routes rely heavily on anhydrous organic solvents such as tetrahydrofuran and diethyl ether, which present both environmental and safety concerns [10].
Green alternatives being explored include the use of renewable solvents such as ethanol and ethyl lactate, which are derived from renewable resources and exhibit improved biodegradability [10] [11]. Water-based reaction systems using micellar catalysis represent another promising approach, though their application to fenarimol synthesis requires significant process modification [12].
Catalytic Process Enhancement
The incorporation of more efficient catalytic systems aligns with green chemistry principles by reducing energy requirements and improving atom economy [13] [7] [8]. Research has focused on developing heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste generation and reducing the need for fresh catalyst in each production batch [13].
Palladium-catalyzed cross-coupling reactions have shown particular promise for constructing the complex aromatic framework of fenarimol [14]. These catalytic approaches can potentially reduce the number of synthetic steps required, improving overall process efficiency and reducing waste generation [14].
Energy Efficiency Optimization
Green chemistry implementation emphasizes energy efficiency through process optimization [7] [8] [9]. Microwave-assisted synthesis represents one approach being investigated for fenarimol production, offering the potential for reduced reaction times and improved energy efficiency [15]. This technology can accelerate reaction kinetics through dielectric heating, potentially eliminating the need for prolonged heating cycles [15].
Renewable Feedstock Integration
The exploration of renewable feedstocks for fenarimol production represents a longer-term green chemistry objective [16] [8] [17]. While the complex aromatic structure of fenarimol presents challenges for direct bio-based synthesis, research continues into bio-derived starting materials that could replace petroleum-based precursors [17].
| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Technical Challenge |
|---|---|---|---|
| Atom Economy | Optimize reactions to maximize product incorporation | Reduced waste generation | Complex reaction optimization |
| Safer Solvents | Replace hazardous solvents with renewable alternatives | Lower toxicity and improved biodegradability | Limited solvent compatibility |
| Catalysis | Develop efficient, reusable catalytic systems | Reduced energy consumption and waste | Catalyst development costs |
| Energy Efficiency | Implement microwave-assisted synthesis | Lower energy consumption | Process redesign requirements |
Waste Minimization Strategies
Comprehensive waste minimization in fenarimol production involves both process design modifications and improved recovery systems [7] [9] [18]. Solvent recovery and recycling systems can significantly reduce the environmental footprint of production, though they require initial capital investment in distillation and purification equipment [10].
The development of continuous flow processes represents another avenue for waste reduction, as these systems typically offer better process control and can minimize the formation of unwanted byproducts [8]. Flow chemistry also enables real-time monitoring and adjustment of reaction conditions, leading to more consistent product quality [8].
Analytical Method Development and Validation
Quality control for fenarimol relies on sophisticated analytical methodologies that ensure product purity and consistency [19] [20] [21]. High performance liquid chromatography with ultraviolet detection serves as the primary method for quantitative analysis, offering detection limits in the range of 0.005-0.050 mg/kg [19] [21].
The development of analytical methods follows International Council for Harmonisation guidelines, with validation parameters including linearity, precision, accuracy, specificity, detection limits, and quantitation limits [20] [21]. Method validation ensures that analytical procedures are suitable for their intended purpose and provide reliable, reproducible results [21].
Gas Chromatographic Analysis
Gas chromatography coupled with mass spectrometry provides complementary analytical capability for fenarimol quality control [22] [23]. This technique is particularly valuable for detecting volatile impurities and conducting comprehensive impurity profiling [22]. The method offers excellent sensitivity and selectivity, with the ability to separate and identify closely related structural analogs [23].
Capillary gas chromatography using electron capture detection has been specifically developed for residue analysis applications, providing detection limits as low as 0.02 mg/kg [24]. This method is particularly important for monitoring fenarimol residues in agricultural products and environmental samples [24].
Spectroscopic Characterization
Nuclear magnetic resonance spectroscopy plays a crucial role in structural confirmation and purity assessment of fenarimol [25]. Both proton and carbon-13 NMR provide detailed structural information that confirms the identity of the compound and can detect structural impurities that might not be apparent through chromatographic analysis [25].
The integration of NMR with other analytical techniques creates a comprehensive quality control framework. Multi-dimensional NMR experiments can provide definitive structural assignments and are particularly valuable for identifying unknown impurities or degradation products [25].
Impurity Profiling and Control
Comprehensive impurity profiling represents a critical aspect of fenarimol quality control [4] [5]. The specification limits individual impurities to less than 0.5% each, with total impurities not exceeding specific threshold values [5]. The main impurities of concern include the 2,2'-, 2,3'-, and 4,4'-dichloroisomers of fenarimol, which are permitted at higher levels due to their formation during the synthetic process [4] [5].
| Quality Control Parameter | Method | Specification | Frequency |
|---|---|---|---|
| Assay (purity) | HPLC-UV | ≥97.0% | Every batch |
| Related substances | HPLC with gradient | Individual <0.5%, total per limits | Every batch |
| Water content | Karl Fischer | ≤0.5% | Every batch |
| Residual solvents | GC headspace | Per ICH limits | Every batch |
| Heavy metals | ICP-MS | Per ICH Q3D | Periodic |
Real-Time Analysis and Process Monitoring
The implementation of real-time analytical monitoring enables immediate detection of process deviations and quality issues [7] [26] [9]. Process analytical technology systems can provide continuous monitoring of critical quality attributes during production, allowing for immediate corrective action when parameters drift outside acceptable ranges [26].
Near-infrared spectroscopy and other rapid analytical techniques are being evaluated for real-time monitoring applications [26]. These methods can provide immediate feedback on product quality without the delays associated with traditional laboratory analysis [26].
Stability and Degradation Studies
Comprehensive stability testing ensures that fenarimol maintains its quality throughout its intended shelf life [4] [5] [27]. Photostability studies are particularly important given the known photolytic degradation pathways of fenarimol [4] [27]. The compound demonstrates a photolytic half-life of approximately 12 hours in sunlight, necessitating appropriate packaging and storage conditions [4] [5].
Thermal stability assessment through thermogravimetric analysis confirms that fenarimol remains stable up to its melting point without significant degradation [4] [5]. pH stability studies demonstrate that the compound remains stable across a range of pH conditions (3-10) under normal storage conditions [4] [5].
Regulatory Compliance and Documentation
Quality control methodologies must comply with applicable regulatory requirements, including Good Manufacturing Practice guidelines and International Council for Harmonisation standards [28] [29]. Documentation systems ensure complete traceability of all quality control activities and provide the foundation for regulatory submissions and inspections [28].
Health Hazard;Environmental Hazard